molecular formula C12H9FN2O2 B5879820 1-(4-fluorophenyl)-2-(2-nitrovinyl)-1H-pyrrole

1-(4-fluorophenyl)-2-(2-nitrovinyl)-1H-pyrrole

Cat. No. B5879820
M. Wt: 232.21 g/mol
InChI Key: OZVQDIHRKPRPOR-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-2-(2-nitrovinyl)-1H-pyrrole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of pyrroles, which are organic compounds that contain a five-membered aromatic ring. The presence of a nitrovinyl group and a fluorophenyl group in the pyrrole ring makes this compound an interesting target for various research studies.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-2-(2-nitrovinyl)-1H-pyrrole is not well understood. However, it is believed that the presence of the nitrovinyl group and the fluorophenyl group in the pyrrole ring contributes to its unique properties and potential applications.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-(4-fluorophenyl)-2-(2-nitrovinyl)-1H-pyrrole. However, it has been reported that this compound exhibits low toxicity and is relatively safe to handle.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 1-(4-fluorophenyl)-2-(2-nitrovinyl)-1H-pyrrole in lab experiments is its unique properties, which make it a suitable candidate for various applications. However, one of the limitations of using this compound is its relatively low yield during the synthesis process.

Future Directions

There are several future directions for research on 1-(4-fluorophenyl)-2-(2-nitrovinyl)-1H-pyrrole. Some of the potential areas of research include:
1. Further studies on the mechanism of action of this compound to gain a better understanding of its unique properties.
2. Investigation of the potential applications of this compound in the field of organic electronics, such as OFETs and OPVs.
3. Development of new synthesis methods to improve the yield of this compound.
4. Studies on the potential use of this compound as a drug delivery agent or in the treatment of various diseases.
Conclusion:
In conclusion, 1-(4-fluorophenyl)-2-(2-nitrovinyl)-1H-pyrrole is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Further studies are required to gain a better understanding of the mechanism of action of this compound and its potential applications.

Synthesis Methods

The synthesis of 1-(4-fluorophenyl)-2-(2-nitrovinyl)-1H-pyrrole can be achieved through different methods. One of the commonly used methods is the reaction between 4-fluoroacetophenone and nitroethene in the presence of a base and a catalyst. The reaction results in the formation of the desired product with a yield of around 60%.

Scientific Research Applications

1-(4-fluorophenyl)-2-(2-nitrovinyl)-1H-pyrrole has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of organic electronics. It has been found that this compound exhibits excellent charge-transport properties, making it a suitable candidate for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

properties

IUPAC Name

1-(4-fluorophenyl)-2-[(E)-2-nitroethenyl]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2/c13-10-3-5-12(6-4-10)14-8-1-2-11(14)7-9-15(16)17/h1-9H/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVQDIHRKPRPOR-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=C[N+](=O)[O-])C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=C1)/C=C/[N+](=O)[O-])C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-2-(2-nitrovinyl)-1H-pyrrole

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